molecular formula C7H5FN2S B079328 2-Fluoro-4-thiocyanatoaniline CAS No. 14512-85-7

2-Fluoro-4-thiocyanatoaniline

Cat. No.: B079328
CAS No.: 14512-85-7
M. Wt: 168.19 g/mol
InChI Key: RPLHGFNIWGHYMX-UHFFFAOYSA-N
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Description

2-Fluoro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5FN2S. It is a heterocyclic organic compound that contains both fluorine and thiocyanate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-thiocyanatoaniline typically involves the electrophilic thiocyanation of aniline derivatives. One efficient and eco-friendly method for thiocyanation uses commercially available N-bromosuccinimide and potassium thiocyanate. The reaction is carried out under mild conditions, providing good regioselectivity and excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the thiocyanation of aromatic amines using similar reagents and conditions as those used in laboratory synthesis. The process may be scaled up with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-thiocyanatoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different sulfur-containing products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted anilines and thiocyanates.

    Oxidation Reactions: Products include sulfonyl chlorides and sulfoxides.

    Reduction Reactions: Products include thiols and sulfides.

Scientific Research Applications

2-Fluoro-4-thiocyanatoaniline has several scientific research applications:

    Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for synthesizing pharmacologically active molecules.

    Materials Science: The presence of fluorine and thiocyanate groups provides unique chemical properties that can be harnessed for developing new materials with specific functionalities.

    Chemical Synthesis: It serves as an intermediate in the synthesis of various sulfur-containing heterocycles and other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-thiocyanatoaniline involves its interaction with molecular targets through its functional groups. The thiocyanate group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-thiocyanatoaniline: Similar structure with the thiocyanate group at a different position.

    4-Amino-3-fluorophenyl thiocyanate: Another isomer with similar functional groups.

Uniqueness

2-Fluoro-4-thiocyanatoaniline is unique due to the specific positioning of the fluorine and thiocyanate groups on the aniline ring. This positioning can influence the compound’s reactivity, making it distinct from its isomers and other similar compounds .

Properties

IUPAC Name

(4-amino-3-fluorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLHGFNIWGHYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402307
Record name 2-FLUORO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14512-85-7
Record name 2-FLUORO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoroaniline (9.8 mL, 0.1 mol) and sodium thiocyanate (24.9 g, 0.3 mol) in MeOH (55 mL) were treated with a cold solution of bromine (5.7 mL, 0.11 mol) in saturated NaBr-MeOH solution (50 mL) added dropwise at −5-0° C. over 2 hours. After the addition, the reaction mixture was poured into cold water (200 mL) with stirring, adjusted to pH 8-9 with NaHCO3 (10 g), and stirred at 5° C. for 30 minutes. The resulting crystals were collected by filtration, washed with cold water, and dried at room temperature overnight in vacuum to give crude product 2-fluoro-4-thiocyanatoaniline (14.5 g) as slightly brown crystal. A mixture of the crude 2-fluoro-4-thiocyanatoaniline (14.5 g) and concentrated hydrochloric acid (58 mL) in EtOH (15 mL) was refluxed for 8 hours. The reaction mixture was cooled and stirred at room temperature overnight. The resulting crystals were collected by filtration, washed with cold EtOH and i-Pr2O, dried at room temperature overnight in vacuum to give the title compound as its hydrochloride salt (pale yellow crystal, 10.1 g, 56%).
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
NaBr MeOH
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 550 ml of methanol were added 111 g of 2-fluoroaniline and 240 g of sodium thiocyanate, and the mixture was cooled to 0° C. A cooled (0° C.) solution of 176 g of bromine in 500 ml of methanol saturated with sodium bromide was added dropwise to the mixture over the period of 1 hour 15 minutes under stirring. In the course of this, cooling was effected so that the internal temperature might be maintained at not more than 3° C. After the addition of bromine was completed, the reaction mixture was poured in 2 l of cold water, and 100 g of sodium hydrogencarbonate was added to make the mixture weakly alkaline. The crystals, which separated out, were recovered by filtration and washed with cold water to give 144.5 g of crude 2-fluoro-4-thiocyanatoaniline.
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
111 g
Type
reactant
Reaction Step Five
Quantity
240 g
Type
reactant
Reaction Step Five
Quantity
550 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a mixed liquid of 210.9 g of sodium thiocyanate and 200.9 g of methanol was dropped a solution composed of 60.2 g of sodium bromide, 166.6 g of methanol and 163.7 g of bromine over 90 minutes while internal temperature was controlled at −10 to −6° C. To the mixed liquid was dropped 100.0 g of 2-fluoroaniline over 50 minutes while internal temperature was controlled at −10 to −5° C. The resulting mixture was stirred at the same temperature for 3 hours and then was poured into 784 g of water cooled to 0° C. The resulting mixture was neutralized with sodium carbonate and then was extracted twice with 196 g of chloroform. The organic layer was dried over magnesium sulfate and then concentrated, so that 151.9 g of 2-fluoro-4-thiocyanoaniline (Compound S-4) was obtained.
Quantity
210.9 g
Type
reactant
Reaction Step One
Quantity
200.9 g
Type
solvent
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step Two
Quantity
163.7 g
Type
reactant
Reaction Step Two
Quantity
166.6 g
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
784 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of bromine (3.02 g, 18.9 mmol) in sodium bromide-saturated methanol (11 mL) was added dropwise to a solution of 2-fluoroaniline (2.00 g, 18.0 mmol) and potassium thiocyanate (5.25 g, 54.0 mmol) in methanol (45 mL). The mixture was stirred for 0.5 hours, at room temperature, poured into water (300 mL) and made basic with solid Na2CO3. This aqueous mixture was extracted with Et2O (5×30 mL), then the combined Et2O extracts were washed with water (2×100 mL), saturated NaCl (100 mL), and dried (Na2SO4). Removal of the solvent under reduced pressure afforded a pale yellow liquid which was purified by dry flash column chromatography on silica (2.5% Et2O/hexanes as eluant) to give 4-amino-3-fluorophenyl thiocyanate as a white solid (1.60 g, 53%); m.p. 36–38° C. 1H NMR (400 MHz, CDCl3) δ 7.25 (dd, J=10.5, 2.2 Hz, 1 H), 7.18 (ddd, J=8.3, 2.2, 1.0 Hz, 1 H), 6.78 (dd, J=9.0, 8.3 Hz), 4.03 (br s, 2H). Anal. Calcd for C7H5FN2S: C, 50.0; H, 3.0; N, 16.7. Found: C, 50.2; H, 3.0; N, 16.7.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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